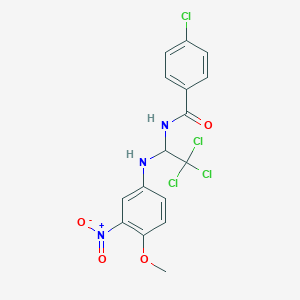
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline is an organic compound featuring a thiazole ring, an aniline moiety, and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides and a base such as sodium hydride.
Coupling with Aniline: The final step involves coupling the thiazole derivative with 2-methylaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the thiazole ring or the double bond in the allyl group, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the aniline moiety, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Reduced thiazole derivatives or saturated allyl groups.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and aniline moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-chloroaniline
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-bromoaniline
- (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-fluoroaniline
Uniqueness
Compared to similar compounds, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-2-methylaniline stands out due to the presence of the methyl group on the aniline moiety. This methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-21-18(16-10-5-4-6-11-16)14-22-19(21)20-17-12-8-7-9-15(17)2/h3-12,14H,1,13H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLPKQVEHJPZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)


![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)

![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)


![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)

![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)

